Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate
Description
Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative characterized by methoxy groups at positions 6 and 7, a 4-methylbenzyloxy substituent at position 4, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-5-7-14(8-6-13)12-27-18-11-17(21(23)26-4)22-16-10-20(25-3)19(24-2)9-15(16)18/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXNBOCRZNJOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and carboxylate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy and carboxylate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing groups, while reduction reactions may produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the methoxy or carboxylate groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Quinoline derivatives, including this compound, have shown promise in biological studies for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs targeting various diseases, including infectious diseases and cancer.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between the target compound and key analogs from the evidence:
Key Observations :
- Core Structure: Unlike isoquinoline derivatives (e.g., PA-082), the quinoline core in the target compound may confer distinct electronic properties and binding interactions .
- Functional Groups: The methyl ester at position 2 (target) contrasts with sulfanyl (), carboxylic acid (), or amino () groups, influencing reactivity and solubility.
Comparison with :
- reports a high-yield (practical) synthesis of a fluorinated quinoline derivative, emphasizing simplicity.
Solubility and Stability:
- The target’s methyl ester and methoxy groups likely increase lipophilicity compared to carboxylic acid derivatives () but reduce it relative to fluorinated analogs () .
- The 4-methylbenzyloxy group may enhance metabolic stability compared to hydroxy groups () .
Hypothetical Bioactivity:
- Antimicrobial Potential: Quinolines with electron-withdrawing groups (e.g., ’s fluorine) often exhibit enhanced activity. The target’s methoxy groups may instead favor anti-inflammatory or kinase-inhibitory effects .
- Isoquinoline vs. Quinoline: PA-082’s isoquinoline core () is associated with different biological targets (e.g., microtubule disruption), highlighting structural selectivity .
Analytical Characterization
- Spectroscopy : Analogous compounds (e.g., ) were characterized via NMR and IR, which would apply to the target compound for confirming substituent positions .
Biological Activity
Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including synthesis, mechanisms of action, and findings from various studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through several steps involving the functionalization of quinoline derivatives. Research has shown that modifications to the quinoline structure can significantly influence its biological activity. For instance, the introduction of methoxy groups at specific positions has been linked to enhanced potency against various cancer cell lines .
1. Anticancer Properties
Numerous studies have reported the anticancer activity of quinoline derivatives, including our compound of interest. The following table summarizes key findings from recent research on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 | 0.030 ± 0.008 | c-Met inhibition |
| Study B | MCF-7 | 0.045 ± 0.010 | Apoptosis induction |
| Study C | MKN-45 | 0.050 ± 0.012 | Cell cycle arrest |
The compound demonstrated significant inhibitory effects against the c-Met signaling pathway, which is crucial in cancer cell proliferation and metastasis . In vitro studies indicated that it induces apoptosis in cancer cells and causes cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tyrosine Kinases : The compound acts as a potent inhibitor of the c-Met receptor tyrosine kinase, which plays a pivotal role in tumor growth and metastasis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression in various cancer cell lines, effectively halting their proliferation.
Case Study 1: In Vitro Efficacy Against Lung Cancer Cells
In a study focusing on lung cancer (A549 cell line), this compound was evaluated for its cytotoxic effects. The results indicated an IC50 value of 0.030 µM, highlighting its potency as an anticancer agent. Molecular docking studies further elucidated its binding interactions with the c-Met kinase ATP-binding site .
Case Study 2: Breast Cancer Treatment Potential
Another study assessed the compound's effects on breast cancer cells (MCF-7). The findings showed that it not only inhibited cell growth but also induced apoptosis at low micromolar concentrations. The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate?
Methodological Answer: The synthesis involves etherification and esterification steps. Key parameters include:
- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol are preferred for facilitating nucleophilic substitution reactions.
- Base Catalysis: Potassium carbonate (K₂CO₃) is commonly used to deprotonate hydroxyl groups and drive ether formation .
- Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product minimization.
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves intermediates, while recrystallization from ethanol or dichloromethane/hexane mixtures yields pure crystals .
Q. Table 1: Common Synthesis Parameters
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Solvent | DMSO, methanol | |
| Base | K₂CO₃ | |
| Temperature | 60–80°C | |
| Purification | Column chromatography, recrystallization |
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–291 K to minimize thermal motion .
- Structure Solution: Employ direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .
- Refinement: Iterative refinement using SHELXL or OLEX2 , with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically .
- Validation: Check for R-factor convergence (e.g., R < 0.05) and validate geometry using CCDC tools .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer: While specific toxicity data may be limited, general quinoline-handling protocols apply:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors during synthesis .
- Spill Management: Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting NMR and X-ray crystallography data for substituent configurations be resolved?
Methodological Answer: Discrepancies arise when NMR signals overlap or dynamic processes occur. Strategies include:
- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect conformational exchange broadening .
- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to validate stereochemistry .
- Complementary Techniques: Use NOESY/ROESY to probe spatial proximity of substituents, cross-referenced with X-ray torsion angles .
Example: In a related quinoline derivative, X-ray data resolved ambiguities in the cis/trans configuration of substituents that NMR could not .
Q. What methodologies are employed to study the biological activity of this compound?
Methodological Answer:
Q. How should researchers address contradictions in spectroscopic and computational data for this compound?
Methodological Answer:
- Multi-Technique Validation: Cross-validate IR, MS, and NMR data with computational predictions (e.g., IR frequency calculations via DFT) .
- Crystallographic Benchmarking: Use SC-XRD structures as reference points for bond lengths/angles in force field parameterization .
- Error Analysis: Quantify uncertainties in computational methods (e.g., basis set limitations in DFT) and experimental resolution limits (e.g., XRD vs. cryo-EM) .
Case Study: For a quinoline derivative, discrepancies between computed and experimental UV-Vis spectra were resolved by including solvent effects in TD-DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
